SARS-CoV-2 Mpro Inhibition: 14-Fold Potency Enhancement over Scutellarein
Scutellarein 4'-methyl ether exhibits a 14.2-fold increase in potency against the SARS-CoV-2 main protease (Mpro) compared to its parent compound, scutellarein. In a direct head-to-head FRET assay, the IC50 of the 4'-methyl ether derivative was 0.40 ± 0.03 µM, versus 5.68 ± 0.48 µM for scutellarein. This methylation strategy also produced an inhibitor that is 2.8-fold more potent than the well-known flavonoid baicalein (IC50 = 1.11 ± 0.22 µM) in the same study [1].
| Evidence Dimension | SARS-CoV-2 Mpro Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.40 ± 0.03 µM |
| Comparator Or Baseline | Scutellarein (IC50 = 5.68 ± 0.48 µM); Baicalein (IC50 = 1.11 ± 0.22 µM); 6,7-dihydroxy-5-methoxy-2-(4-methoxyphenyl) chromone (IC50 = 16.65 ± 2.09 µM) |
| Quantified Difference | 14.2-fold more potent than scutellarein, 2.8-fold more potent than baicalein, and 41.6-fold more potent than the chromone derivative. |
| Conditions | In vitro FRET (Fluorescence Resonance Energy Transfer) assay using recombinant SARS-CoV-2 Mpro. |
Why This Matters
This data positions Scutellarein 4'-methyl ether as a high-value, selective chemical probe or lead compound for coronavirus antiviral research, where a simple substitution with the parent scutellarein would result in a critical loss of potency.
- [1] Wu, Q., Yan, S., Wang, Y., Li, M., Xiao, Y., & Li, Y. (2022). Discovery of 4′-O-methylscutellarein as a potent SARS-CoV-2 main protease inhibitor. Biochemical and Biophysical Research Communications, 604, 76-82. View Source
